tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

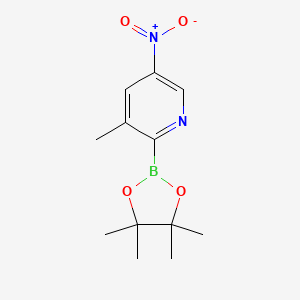

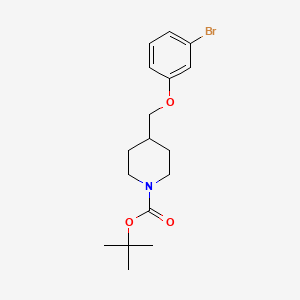

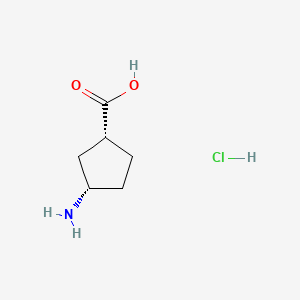

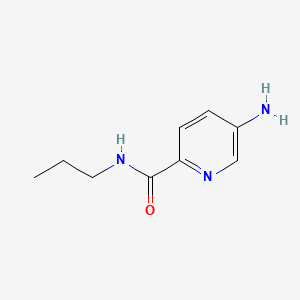

“tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate” is a chemical compound . It is also known as “1-BOC-4-(3-bromophenoxymethyl)piperidine” and "4-(3-bromophenoxymethyl)piperidine-1-carboxylic acid tert-butyl ester" .

Synthesis Analysis

While specific synthesis details for this compound were not found, a related compound, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate”, has been synthesized using L-selectride in anhydrous tetrahydrofuran .Molecular Structure Analysis

The molecular formula of this compound is C17H24BrNO3 . The average mass is 370.28 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 370.29 . Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Summary of the Application

“tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate” is used as an intermediate in the manufacture of fentanyl, a potent synthetic opioid, and its analogues . These analogues include butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl, among others .

Results or Outcomes

The outcome of using this compound in the synthesis process is the production of fentanyl and its analogues . These substances have significant medical use in pain management but are also associated with serious risks, including addiction and overdose .

Intermediate in the Synthesis of Niraparib

Summary of the Application

“tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate” is used as an intermediate in the synthesis of Niraparib . Niraparib is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Results or Outcomes

The outcome of using this compound in the synthesis process is the production of Niraparib . This substance has significant medical use in the treatment of BRCA-1 and -2 mutant tumors .

Intermediate in the Synthesis of 4-ANPP

Summary of the Application

“tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate” is used as an intermediate in the manufacture of 4-ANPP . 4-ANPP is a precursor in the synthesis of fentanyl and its analogues .

Results or Outcomes

The outcome of using this compound in the synthesis process is the production of 4-ANPP . This substance is a key intermediate in the synthesis of fentanyl and its analogues .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWCHLAMFXUHOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682184 |

Source

|

| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-4-(3-bromophenoxymethyl)piperidine | |

CAS RN |

180847-24-9 |

Source

|

| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)